N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Thiazole Ring Formation: The thiazole ring is often formed by reacting α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzimidazole and thiazole intermediates with the methoxybenzylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) contain the thiazole ring.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide is unique due to its combined benzimidazole and thiazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C21H21N5O2S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H21N5O2S/c1-28-15-8-6-14(7-9-15)12-23-21-26-18(13-29-21)20(27)22-11-10-19-24-16-4-2-3-5-17(16)25-19/h2-9,13H,10-12H2,1H3,(H,22,27)(H,23,26)(H,24,25) |
InChI Key |
MIXWIWNPSOWFHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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